

Pharmacokinetic Stability of Azepane-Modified Peptides

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Compound of Interest

Compound Name: *Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate*

Cat. No.: *B11843037*

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A Publish Comparison Guide for Drug Development Professionals

Part 1: Executive Summary & Technical Rationale

The "Azepane Effect" in Peptide Therapeutics In the landscape of peptidomimetics, the modulation of ring size in cyclic amino acids is a critical strategy for enhancing pharmacokinetic (PK) stability. While Proline (5-membered ring) is the standard for inducing turn conformations, Azepane-2-carboxylic acid (Apa)—containing a 7-membered nitrogen heterocycle—offers a distinct advantage.

Unlike the rigid 4-membered Azetidine (Aze) or the 5-membered Proline (Pro), the 7-membered Azepane ring introduces a unique balance of conformational constraint and local flexibility. This "Goldilocks" zone allows the peptide to adopt stable secondary structures (such as the 12/10-helix or

-turns) that are energetically unfavorable for protease active sites to engage, thereby significantly extending plasma half-life (

).

Core Value Proposition:

- **Proteolytic Resistance:** Steric mismatch with the S1/S1' pockets of common serum proteases (e.g., DPPIV, trypsin).
- **Conformational Locking:** Induction of stable helical or turn motifs that hide the amide backbone from hydrolysis.
- **Solubility:** The secondary amine of the azepane ring can be functionalized or left protonated to improve aqueous solubility compared to carbocyclic analogs.

Part 2: Comparative Analysis (Azepane vs. Alternatives)

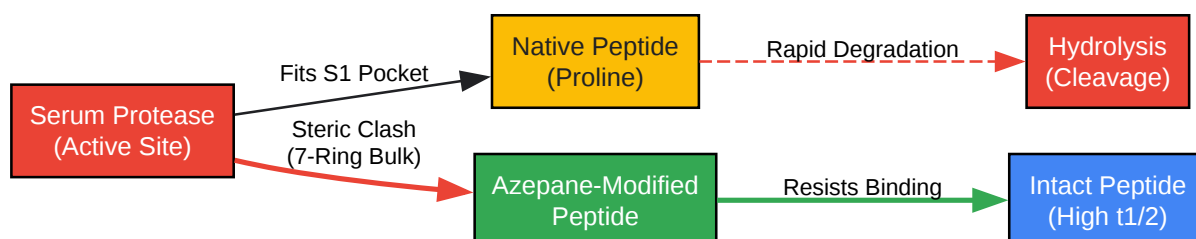
The following table compares Azepane-modified peptides against native Proline-containing peptides and other cyclic constraints (Azetidine, PIPeColic acid).

Table 1: Physicochemical & Stability Profile Comparison

Feature	Proline (Pro)	Azetidine (Aze)	Pipecolic Acid (Pip)	Azepane (Apa)
Ring Size	5-membered	4-membered	6-membered	7-membered
Conformational Bias	(Restricted)	(Highly Rigid)	(Flexible)	Flexible yet Constrained
Proteolytic Stability	Low to Moderate (Susceptible to Prolyl oligopeptidases)	High (Often distorts backbone too much for binding)	Moderate	High (Steric Exclusion)
Secondary Structure	Polyproline Helix, -turn	Destabilizes -helix	-turn mimetic	3(10)-Helix / 12/10-Helix
Serum Half-Life ()	Minutes (Native)	Hours	Hours	Hours to Days
Primary Mechanism	Native turn induction	Rigidification	Homologation	Steric Shielding + Helicity

Mechanism of Action: The Steric Shield

The 7-membered ring of Azepane projects bulk into the space normally occupied by the protease's catalytic triad or substrate-binding pocket.



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Figure 1: Mechanistic basis of Azepane-mediated stability. The expanded ring size creates a steric clash that prevents the protease from effectively engaging the scissile bond.

Part 3: Experimental Protocols for Stability

Validation

To objectively validate the stability of Azepane-modified peptides, you must perform comparative assays against a native control. Below are the industry-standard protocols for Plasma Stability and Microsomal Stability.

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life (

) of the peptide in mammalian plasma.

Materials:

- Pooled Plasma (Human/Rat/Mouse), Heparin-stabilized.
- Test Peptide (10 mM stock in DMSO).
- Internal Standard (e.g., Warfarin or Tolbutamide).
- LC-MS/MS System.

Workflow:

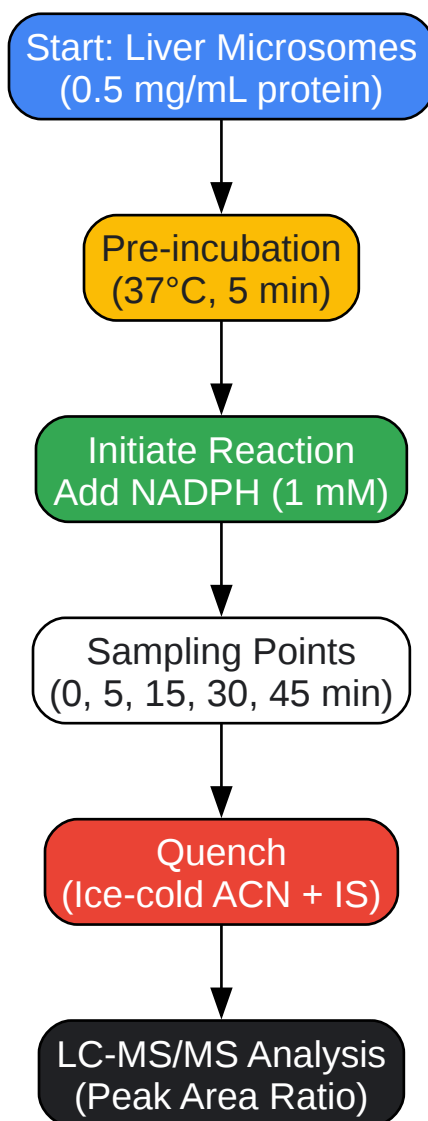
- Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.
- Spiking: Dilute Test Peptide to 1 µM final concentration in 100% Plasma. (Keep DMSO < 1%).
- Incubation: Incubate at 37°C in a shaking water bath.
- Sampling: At time points
min:
 - Remove 50 µL aliquot.
 - Add to 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

- Processing: Vortex vigorously (1 min), Centrifuge (10,000 x g, 10 min, 4°C).
- Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:

Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to oxidative metabolism (CYP450) and liver-specific proteases.



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Figure 2: Workflow for Microsomal Stability Assay. Critical step: Initiation with NADPH to activate CYP enzymes.

Part 4: Case Study & Data Interpretation

Case Study: Stabilization of PKB Inhibitors A definitive example of Azepane utility is found in the optimization of Protein Kinase B (PKB) inhibitors. Researchers modified a lead compound containing a standard ester linkage, which was metabolically unstable.

Experimental Data:

- Lead Compound 1 (Ester-linked): Rapidly hydrolyzed in mouse plasma.

min.^[1]
- Compound 4 (Azepane-modified): The central scaffold was replaced with an Azepane ring.
 - Result: The compound became plasma stable (remaining after 1 hour).
 - Potency: Maintained high affinity (nM).
 - Structural Insight: X-ray cocrystals confirmed the Azepane ring maintained the necessary binding geometry while preventing hydrolytic attack.

Interpretation Guide: When analyzing your data, look for the "Stability Cliff":

- Linear/Native: Linear log-degradation plot with steep slope.
- Azepane-Modified: Flat or shallow slope.
- Note: If stability does not improve, check for oxidative metabolism on the Azepane nitrogen. If observed, consider N-acylation or using a quaternary Azepane amino acid.

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